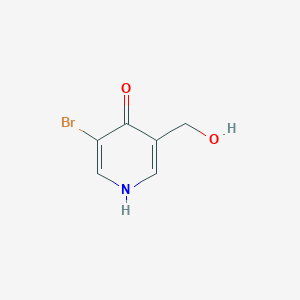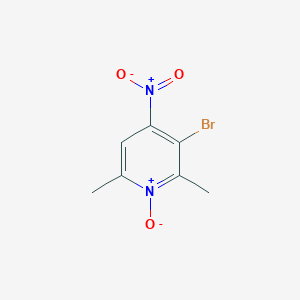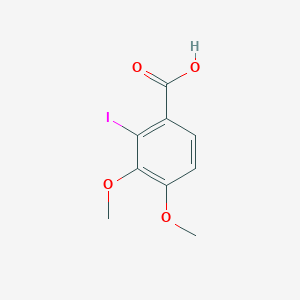![molecular formula C23H31BrFN3O6 B13008876 tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate](/img/structure/B13008876.png)
tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate is a complex organic compound that features multiple functional groups, including tert-butyl, bis(tert-butoxy)carbonyl, bromomethyl, and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.
Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor.
Indazole Formation: The indazole ring is formed through cyclization reactions involving hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to reveal the free amino groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups involved.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Selectfluor: Used for fluorination reactions.
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted indazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine
In biology and medicine, tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl and fluoro groups can participate in binding interactions with enzymes or receptors, modulating their activity. The Boc-protected amino groups can be deprotected to reveal active sites that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate lies in its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its indazole core, combined with the bromomethyl and fluoro substituents, distinguishes it from other similar compounds .
Properties
Molecular Formula |
C23H31BrFN3O6 |
|---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
tert-butyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-(bromomethyl)-6-fluoroindazole-1-carboxylate |
InChI |
InChI=1S/C23H31BrFN3O6/c1-21(2,3)32-18(29)27(19(30)33-22(4,5)6)17-14-10-13(12-24)15(25)11-16(14)28(26-17)20(31)34-23(7,8)9/h10-11H,12H2,1-9H3 |
InChI Key |
PBNPQVFHAZIWAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C(=C2)F)CBr)C(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13008801.png)
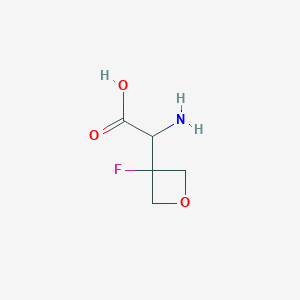
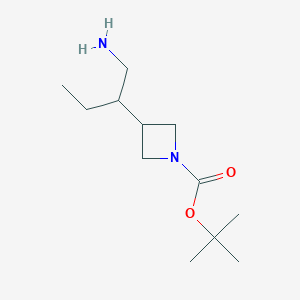
![3-Chlorobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13008825.png)


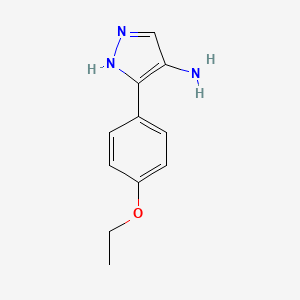


![7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13008857.png)
![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)
